(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine
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Overview
Description
(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach includes the use of hydroximinoyl chlorides and iodinated terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a GABA uptake inhibitor and anticonvulsant.
Medicine: Research explores its therapeutic potential in treating neurological disorders and other diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit GABA uptake, which enhances GABAergic neurotransmission and exerts anticonvulsant effects . The compound’s structure allows it to cross the blood-brain barrier, making it effective in central nervous system applications.
Comparison with Similar Compounds
Similar Compounds
®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Known for its anticonvulsant activity.
3-pentadecyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-one oxime: Another isoxazole derivative with distinct biological activities.
Uniqueness
(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit GABA uptake and cross the blood-brain barrier makes it particularly valuable in neurological research and potential therapeutic applications.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
(4,6-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine |
InChI |
InChI=1S/C10H16N2O/c1-6-3-7(2)10-8(5-11)12-13-9(10)4-6/h6-7H,3-5,11H2,1-2H3 |
InChI Key |
KURQIYYKXZDHII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1)ON=C2CN)C |
Origin of Product |
United States |
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